[5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine
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Overview
Description
[5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine is a heterocyclic compound that features both thiazole and oxadiazole rings. These rings are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical compounds. The presence of the thiazole ring, in particular, contributes to the compound’s potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine typically involves the formation of the thiazole and oxadiazole rings followed by their coupling. One common method involves the cyclization of appropriate thioamides and nitriles to form the thiazole ring, followed by the formation of the oxadiazole ring through the reaction of hydrazides with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization processes. The scalability of these methods is crucial for producing the compound in large quantities for pharmaceutical or agrochemical applications .
Chemical Reactions Analysis
Types of Reactions
[5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
[5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of [5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring may also contribute to the compound’s biological effects by interacting with nucleic acids or proteins. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole share the thiazole ring structure.
Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurazone contain the oxadiazole ring.
Uniqueness
What sets [5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine apart is the combination of both thiazole and oxadiazole rings in a single molecule. This unique structure allows it to exhibit a broader range of biological activities compared to compounds containing only one of these rings .
Properties
IUPAC Name |
[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-4-6(13-3-9-4)7-10-5(2-8)11-12-7/h3H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORUQLQCVJYXQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=NC(=NO2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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